molecular formula C8H14ClNO3 B6169170 (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride CAS No. 1419865-05-6

(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride

Cat. No. B6169170
CAS RN: 1419865-05-6
M. Wt: 207.7
InChI Key:
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Description

(2E)-4-(Morpholin-4-yl)but-2-enoic acid hydrochloride, commonly known as Morpholinobutanoic acid hydrochloride (MBAH), is an organic compound that has been studied for its scientific applications and potential uses in laboratory experiments. MBAH is a white crystalline powder with a molecular weight of 185.64 g/mol and a melting point of 181°C. It is soluble in water and slightly soluble in ethanol and methanol. MBAH is a member of the morpholine family of compounds, which are known for their unique properties and applications in various scientific fields.

Scientific Research Applications

(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride has been studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a corrosion inhibitor. It has also been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Additionally, (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride has been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride is believed to act by inhibiting the activity of certain enzymes, such as those involved in the synthesis of DNA and RNA. Additionally, (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride has been shown to inhibit the growth of certain cancer cells by blocking the activity of certain proteins involved in cell growth and division. Furthermore, (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride has been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and Physiological Effects
(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the synthesis of DNA and RNA. Additionally, (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride has been shown to inhibit the growth of certain cancer cells by blocking the activity of certain proteins involved in cell growth and division. Furthermore, (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride has been shown to induce apoptosis, or programmed cell death, in certain cancer cells. In addition, (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride has been studied for its potential anti-inflammatory, anti-oxidant, and anti-microbial effects.

Advantages and Limitations for Lab Experiments

(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride has several advantages and limitations for use in laboratory experiments. One of the main advantages of (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride has been shown to be stable and has a high solubility in water, making it ideal for use in aqueous solutions. However, (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride has been shown to be toxic in high concentrations, which can limit its use in certain experiments.

Future Directions

The potential applications of (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride are still being explored. Some of the possible future directions for research include further investigation into its potential anti-inflammatory, anti-oxidant, and anti-microbial effects. Additionally, research into its potential use as a treatment for cancer and other diseases should be explored. Furthermore, research into its potential use as a catalyst in the synthesis of heterocyclic compounds should be conducted. Finally, research into its potential use as an inhibitor of certain enzymes should be explored.

Synthesis Methods

(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride can be synthesized using a two-step method. In the first step, morpholine is reacted with but-2-enoic acid in the presence of a Lewis acid catalyst. This reaction produces (2E)-4-(morpholin-4-yl)but-2-enoic acid, which is then reacted with hydrochloric acid to form (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride. This reaction requires a temperature of around 100°C and a catalyst such as zinc chloride or aluminum chloride. The overall yield of the reaction is around 70%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride involves the reaction of morpholine with acrylonitrile to form 4-cyano-N-morpholin-4-ylbut-2-enamide, which is then hydrolyzed to form (2E)-4-(morpholin-4-yl)but-2-enoic acid. The acid is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Morpholine", "Acrylonitrile", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Morpholine is reacted with acrylonitrile in the presence of sodium hydroxide to form 4-cyano-N-morpholin-4-ylbut-2-enamide.", "Step 2: The cyano group in 4-cyano-N-morpholin-4-ylbut-2-enamide is hydrolyzed using hydrochloric acid to form (2E)-4-(morpholin-4-yl)but-2-enoic acid.", "Step 3: The (2E)-4-(morpholin-4-yl)but-2-enoic acid is reacted with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

1419865-05-6

Product Name

(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride

Molecular Formula

C8H14ClNO3

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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